3-Hydroxy-N-isopropylpyridine-2-carboxamide
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Overview
Description
3-Hydroxy-N-isopropylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group at the third position and an isopropyl group attached to the nitrogen atom of the carboxamide group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-isopropylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Hydroxylation: The hydroxylation of pyridine-2-carboxylic acid at the third position is achieved using suitable oxidizing agents under controlled conditions.
Amidation: The hydroxylated intermediate is then subjected to amidation with isopropylamine to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-isopropylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
3-Hydroxy-N-isopropylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-isopropylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboxamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
3-Hydroxy-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
3-Hydroxy-N-propylpyridine-2-carboxamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
3-Hydroxy-N-isopropylpyridine-2-carboxamide is unique due to the presence of the isopropyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
52764-13-3 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-9(13)8-7(12)4-3-5-10-8/h3-6,12H,1-2H3,(H,11,13) |
InChI Key |
ANBXAMKBEVXLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
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